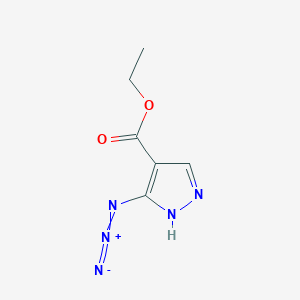

ethyl 5-azido-1H-pyrazole-4-carboxylate

Description

Significance of Pyrazole (B372694) Heterocycles in Organic Synthesis

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties that have been exploited extensively in organic synthesis. The pyrazole ring is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous commercially available therapeutic agents. rsc.orgnist.gov Their derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. rsc.orgnist.gov

The versatility of pyrazoles also extends to their role as synthetic intermediates. The presence of two nitrogen atoms allows for various substitution patterns, enabling the fine-tuning of their steric and electronic properties. A multitude of synthetic methods have been developed for the construction of the pyrazole core, highlighting their importance and the continued interest from the scientific community. rsc.org

The Azido (B1232118) Functional Group as a Strategic Building Block

The azido group (-N₃) is a high-energy functional group that serves as a versatile and strategic building block in organic synthesis. nih.gov Its utility stems from its ability to participate in a wide range of transformations, most notably the 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry." mdpi.com This reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and specific formation of triazoles, which are themselves valuable heterocyclic scaffolds. mdpi.com

Beyond cycloadditions, the azido group can be readily transformed into other nitrogen-containing functionalities. For instance, it can be reduced to a primary amine, providing a masked form of this important functional group that is stable to a variety of reaction conditions. nih.gov This reactivity profile makes organic azides invaluable tools for the synthesis of complex molecules, including peptides, natural products, and novel materials. mdpi.com

Overview of Research on Azidopyrazoles, with a Specific Focus on Ethyl 5-Azido-1H-pyrazole-4-carboxylate

The combination of the pyrazole scaffold with the azido functional group gives rise to azidopyrazoles, a class of compounds with significant potential as synthetic intermediates. The azido group on the pyrazole ring can be used to introduce further complexity and functionality through reactions such as cycloadditions.

Despite the clear synthetic potential, detailed research findings specifically on ethyl 5-azido-1H-pyrazole-4-carboxylate are not extensively documented in publicly available scientific literature. While the synthesis of various other substituted ethyl pyrazole-4-carboxylates is well-established, and the conversion of amino groups on heterocyclic systems to azido groups via diazotization is a known chemical transformation, a specific, detailed protocol for the synthesis and characterization of ethyl 5-azido-1H-pyrazole-4-carboxylate is not readily found.

It is reasonable to hypothesize its synthesis would proceed from its amino precursor, ethyl 5-amino-1H-pyrazole-4-carboxylate . This would likely involve a two-step, one-pot reaction sequence:

Diazotization: The primary amino group of ethyl 5-amino-1H-pyrazole-4-carboxylate would be treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid), at low temperatures to form an in situ diazonium salt.

Azidation: The resulting diazonium salt would then be reacted with an azide (B81097) source, such as sodium azide, to displace the diazonium group and form the target ethyl 5-azido-1H-pyrazole-4-carboxylate.

The successful synthesis of this compound would be confirmed through standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide information about the electronic environment of the protons and carbons in the molecule, confirming the presence of the ethyl ester and the pyrazole ring protons, and the absence of the amino protons.

Infrared (IR) Spectroscopy: A characteristic strong absorption band around 2100-2150 cm⁻¹ would be expected, corresponding to the asymmetric stretching vibration of the azido group. The carbonyl stretch of the ester would also be a prominent feature.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound, confirming the incorporation of the azido group.

Due to the absence of specific published research, detailed data tables on the physical and chemical properties of ethyl 5-azido-1H-pyrazole-4-carboxylate cannot be provided at this time. Further experimental investigation is required to fully characterize this compound and explore its synthetic utility.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-azido-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O2/c1-2-13-6(12)4-3-8-9-5(4)10-11-7/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJHWJVEYJIYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618577 | |

| Record name | Ethyl 5-azido-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53411-88-4 | |

| Record name | Ethyl 5-azido-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Azido 1h Pyrazole 4 Carboxylate and Analogous Structures

Approaches to Azide (B81097) Introduction on the Pyrazole (B372694) Core

The functionalization of a pre-formed pyrazole ring is a common and direct strategy. This typically involves the conversion of a suitable precursor, such as an aminopyrazole or a halopyrazole, into the desired azidopyrazole.

A well-established method for introducing an azide group onto an aromatic or heteroaromatic ring is through the diazotization of a primary amine, followed by quenching with an azide salt. This process, analogous to a Sandmeyer-type reaction, is applicable to the synthesis of ethyl 5-azido-1H-pyrazole-4-carboxylate from its amino precursor, ethyl 5-amino-1H-pyrazole-4-carboxylate.

The reaction proceeds in two main steps:

Diazotization: The primary amino group of the aminopyrazole is treated with a diazotizing agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is conducted at low temperatures (typically 0–5 °C) to ensure the stability of the resulting diazonium salt.

Azide Quenching: The intermediate pyrazole-5-diazonium salt is then treated with a source of azide ions, most commonly sodium azide (NaN₃). The azide anion acts as a nucleophile, displacing the dinitrogen gas (N₂) to form the final 5-azidopyrazole product.

This method is effective for producing various aromatic azides and has been applied to pyrazole systems. mdpi.comresearchgate.netorganic-chemistry.org The starting aminopyrazole precursors are often synthesized by reacting β-ketonitriles with hydrazines. nih.gov

Table 1: Diazotization-Azide Quenching Reaction

| Starting Material | Reagents | Intermediate | Product |

|---|

An alternative strategy for introducing the azide group is through a nucleophilic aromatic substitution reaction. In this approach, a halogen atom (typically chlorine or bromine) at the C5 position of the pyrazole ring is displaced by an azide anion. This reaction requires the synthesis of a suitable precursor, such as ethyl 5-chloro-1H-pyrazole-4-carboxylate or ethyl 5-bromo-1H-pyrazole-4-carboxylate.

The reaction is typically carried out by heating the halopyrazole with an excess of sodium azide in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The choice of solvent is crucial as it must effectively solvate the cation of the azide salt while not strongly solvating the azide anion, thus enhancing its nucleophilicity. The success of this reaction is dependent on the electrophilicity of the carbon atom bearing the halogen, which can be influenced by the other substituents on the pyrazole ring.

Table 2: Halogen-Azide Exchange Reaction

| Starting Material | Reagents | Solvent | Product |

|---|---|---|---|

| Ethyl 5-chloro-1H-pyrazole-4-carboxylate | Sodium Azide (NaN₃) | DMF or DMSO | Ethyl 5-azido-1H-pyrazole-4-carboxylate |

| Ethyl 5-bromo-1H-pyrazole-4-carboxylate | Sodium Azide (NaN₃) | DMF or DMSO | Ethyl 5-azido-1H-pyrazole-4-carboxylate |

De Novo Synthesis of Pyrazole Rings Incorporating Azido (B1232118) Functionality

De novo synthesis involves constructing the heterocyclic ring from acyclic precursors. These methods offer the advantage of building molecular complexity and incorporating the desired functionality during the ring-formation step, which can be more efficient than functional group interconversion on a pre-formed ring.

Vinyl azides are versatile building blocks in organic synthesis and can be used to construct a variety of nitrogen-containing heterocycles, including pyrazoles. rsc.org A common approach is the [3+2] cycloaddition reaction between a vinyl azide and a suitable dipolarophile. organic-chemistry.org In this context, the vinyl azide can serve as a precursor that, upon cyclization and subsequent rearrangement (often with elimination of a leaving group), forms the pyrazole ring.

For instance, a substituted vinyl azide can react with a compound containing a carbon-carbon triple bond (an alkyne). After the initial 1,3-dipolar cycloaddition, the resulting intermediate can eliminate the azide group and tautomerize to form the stable pyrazole aromatic system. nih.govbeilstein-journals.org This method allows for the synthesis of 3,5- and 3,4,5-substituted pyrazoles, including pyrazole-3-carboxylates. nih.gov

Table 3: Pyrazole Synthesis via Vinyl Azide Cycloaddition

| Vinyl Azide Precursor | Alkyne Precursor | Reaction Type | Resulting Pyrazole |

|---|---|---|---|

| Ethyl 2-azido-3-oxobutanoate | Phenylacetylene (B144264) | [3+2] Cycloaddition | Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate |

| (Z)-1-azido-1,3-diphenylprop-1-ene | Ethyl propiolate | [3+2] Cycloaddition | Ethyl 5-benzyl-3-phenyl-1H-pyrazole-4-carboxylate |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. nih.govresearchgate.net Such strategies can be designed to construct the azidopyrazole skeleton in a one-pot fashion.

A hypothetical MCR for an azidopyrazole derivative could involve the reaction of an azide-containing building block, a 1,3-dicarbonyl compound, and a hydrazine (B178648) derivative. For example, a reaction between ethyl 2-azido-3-oxobutanoate, an aldehyde, and hydrazine hydrate (B1144303) could potentially lead to a substituted azidopyrazole. Another strategy involves the reaction of a vinyl azide, an aldehyde, and tosylhydrazine in the presence of a base to afford 3,4,5-trisubstituted 1H-pyrazoles regioselectively. organic-chemistry.org The modularity of MCRs allows for the creation of diverse libraries of pyrazole derivatives by varying the individual components. nih.govnih.gov

Optimization and Control in Synthetic Protocols

The efficiency, yield, and regioselectivity of pyrazole synthesis are highly dependent on the reaction conditions. beilstein-journals.org Careful optimization of parameters such as solvent, temperature, catalyst, and reactant concentration is essential for developing robust and scalable synthetic protocols.

Solvent Effects: The choice of solvent can dramatically influence the outcome of a reaction. For instance, in the condensation of 1,3-diketones with substituted hydrazines, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) can significantly increase the regioselectivity of pyrazole formation compared to traditional solvents like ethanol (B145695). conicet.gov.aracs.org

Temperature Control: Temperature is a critical parameter that can affect reaction rates and, in some cases, control the product distribution. Certain reactions may require cryogenic conditions to stabilize reactive intermediates (e.g., diazonium salts), while others may need elevated temperatures to overcome activation barriers. Temperature-controlled divergent synthesis strategies have been developed to selectively produce different pyrazole products from the same starting materials. nih.gov

Catalysis: The use of catalysts (acid, base, or metal) can accelerate reactions and control selectivity. For example, Lewis acid catalysts have been employed in eco-friendly procedures for pyrazole synthesis. mdpi.com Base-mediated [3+2] cycloadditions have been developed for the regioselective synthesis of polysubstituted pyrazoles. acs.orgrsc.org

Concentration and Stoichiometry: The relative concentrations and stoichiometry of reactants can impact reaction kinetics and yields. In MCRs, precise control over the addition sequence and stoichiometry of the components is often necessary to suppress the formation of side products.

Table 4: Key Parameters for Optimization in Pyrazole Synthesis

| Parameter | Effect | Example Application | Reference |

|---|---|---|---|

| Solvent | Regioselectivity, Reaction Rate | Use of 2,2,2-trifluoroethanol (TFE) to improve regioselectivity in pyrazole formation. | conicet.gov.aracs.org |

| Temperature | Reaction Rate, Product Selectivity | Divergent synthesis of pyrazoles vs. 1-tosyl-1H-pyrazoles by controlling reaction temperature. | nih.gov |

| Catalyst | Reaction Rate, Regioselectivity | Base-mediated cycloaddition for regioselective synthesis of polysubstituted pyrazoles. | acs.orgrsc.org |

| Reactant Concentration | Yield, Purity | Optimizing reactant ratios in multicomponent reactions to minimize side-product formation. |

Impact of Catalysis (e.g., Copper Salts) and Reaction Conditions on Yield

The synthesis of pyrazole derivatives is significantly influenced by the choice of catalyst and reaction conditions, which can dictate the reaction's efficiency and yield. While specific data for ethyl 5-azido-1H-pyrazole-4-carboxylate is not extensively detailed in isolation, the principles governing pyrazole synthesis are widely applicable. Copper salts, for instance, are frequently employed to catalyze the formation of the pyrazole ring and subsequent functionalization steps.

Reaction conditions such as solvent, temperature, and reaction time are critical variables. For instance, the synthesis of N-arylpyrazoles from 1,3-diketones and arylhydrazines has been shown to proceed with good yields at room temperature in solvents like N,N-dimethylacetamide. nih.gov In other cases, heating may be required. The synthesis of pyrazolones from β-ketoesters and hydrazines is often performed by heating at approximately 100°C in a solvent like 1-propanol (B7761284) with a catalytic amount of acetic acid. chemhelpasap.com The optimization of these parameters is crucial for maximizing the yield of the desired product. For example, in a multi-component synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives, the optimal conditions were found to be solvent-free at 120°C for 3 hours with a specific catalyst loading.

The following table summarizes the impact of different catalysts and conditions on the yield of various pyrazole syntheses, illustrating general principles applicable to the target compound.

| Catalyst/Condition | Reactants | Product Type | Yield | Reference |

| Copper(II) acetate (B1210297) | 1,3-dicarbonyl, hydrazine | Polysubstituted pyrazole | Good | organic-chemistry.org |

| Silver triflate (1 mol%) | Trifluoromethylated ynone, aryl hydrazine | 3-CF₃-pyrazole | Up to 99% | mdpi.com |

| No catalyst, EtOH, RT | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione, methylhydrazine | Mixture of pyrazole regioisomers | N/A | conicet.gov.ar |

| No catalyst, HFIP, RT | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione, methylhydrazine | 3-trifluoromethyl derivative (major) | N/A | conicet.gov.ar |

Regioselectivity in Pyrazole Ring Formation and Functionalization

Regioselectivity is a paramount consideration in the synthesis of substituted pyrazoles, particularly when using unsymmetrical starting materials like many 1,3-dicarbonyl compounds or β-ketoesters. The reaction with a monosubstituted hydrazine can theoretically produce two different regioisomers. researchgate.net The control of this regioselectivity is key to ensuring the desired substitution pattern on the final pyrazole ring, such as that in ethyl 5-azido-1H-pyrazole-4-carboxylate.

The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic example where regioselectivity is crucial. jk-sci.com The outcome of the reaction is determined by which carbonyl group of the dicarbonyl compound undergoes the initial nucleophilic attack by the hydrazine. This is influenced by several factors:

Electronic Effects: The presence of electron-withdrawing groups (like CF₃) on one of the carbonyls makes it more electrophilic and thus more susceptible to initial attack. nih.gov

Steric Hindrance: Bulky substituents near a carbonyl group can hinder the approach of the hydrazine, favoring attack at the less sterically crowded carbonyl.

Nucleophilicity of Hydrazine: In monosubstituted hydrazines (R-NH-NH₂), the two nitrogen atoms have different nucleophilicities. The terminal -NH₂ group is generally more nucleophilic and is more likely to initiate the attack. nih.gov

Solvent and pH: The reaction medium can significantly influence regioselectivity. For instance, the condensation of trifluoromethyl 1,3-diketones with methylhydrazine shows poor regioselectivity in ethanol but is highly regioselective in fluorinated alcohols like hexafluoroisopropanol (HFIP), favoring the formation of the 3-trifluoromethyl derivative. conicet.gov.ar This is attributed to the solvent's ability to modulate the reactivity of the intermediates. conicet.gov.ar

Functionalization of the pre-formed pyrazole ring is another area where regioselectivity is important. Electrophilic substitution reactions, such as thiocyanation or selenocyanation, on 4-unsubstituted pyrazoles have been shown to occur regioselectively at the C-4 position. beilstein-journals.org This allows for the introduction of various functional groups at a specific site on the pyrazole core after its initial formation.

Chromatographic and Other Purification Techniques for Enhanced Purity

Achieving high purity of the final product is essential, and various purification techniques are employed in the synthesis of pyrazole derivatives. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Column Chromatography: This is one of the most common methods for purifying pyrazole derivatives. sphinxsai.comrsc.org Silica (B1680970) gel is the typical stationary phase, and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is used as the mobile phase. chemicalbook.com By gradually increasing the polarity of the eluent (gradient elution), compounds with different polarities can be separated effectively. arkat-usa.org For instance, the purification of ethyl 1H-pyrazole-4-carboxylate has been successfully achieved using silica gel column chromatography with a 15% ethyl acetate in hexane mixture. chemicalbook.com

Recrystallization: This technique is widely used to purify solid compounds. lookchem.com The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. youtube.com The impure solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the desired compound crystallizes out, leaving the more soluble impurities in the mother liquor. youtube.com Common solvents for the recrystallization of pyrazole analogs include ethanol, isopropanol, or mixtures like benzene/hexane. lookchem.comresearchgate.net The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. youtube.com

The following table lists common purification techniques and solvent systems used for pyrazole derivatives.

| Purification Method | Stationary/Mobile Phase or Solvent System | Compound Type | Reference |

| Column Chromatography | Silica gel / Hexane-Ethyl Acetate | Phenyl-1H-pyrazoles | rsc.org |

| Column Chromatography | Silica gel / Chloroform | Acetylenic pyrazole derivative | lookchem.com |

| Column Chromatography | Silica gel / Ethyl Acetate-Hexane (15:85) | Ethyl 1H-pyrazole-4-carboxylate | chemicalbook.com |

| Recrystallization | Benzene/Hexane | Acetylenic pyrazole derivative | lookchem.com |

| Recrystallization | Ethanol or Isopropanol | Pyrazole(3,4-d)pyrimidine-4-one derivatives | researchgate.net |

Kinetic Studies for Reaction Rate and Pathway Optimization

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction, which in turn allows for the optimization of reaction rates and pathways to favor the desired product. The synthesis of pyrazoles, seemingly straightforward, often involves complex mechanistic pathways with multiple intermediates. researchgate.net

Distinguishing between kinetic and thermodynamic control is crucial for optimizing the synthesis of substituted pyrazoles. nih.gov A kinetically controlled reaction yields the product that is formed fastest, while a thermodynamically controlled reaction yields the most stable product. By adjusting reaction conditions such as temperature, solvent, and catalyst, one can favor one pathway over the other. For example, in the synthesis of 3,5-disubstituted pyrazoles from a heteropropargyl precursor, a one-pot procedure based on a kinetically controlled Sonogashira reaction followed by cyclocondensation with hydrazine was developed to avoid thermodynamically favorable side reactions. nih.gov

The Knorr pyrazole synthesis provides a case study in mechanistic complexity. The reaction is generally thought to proceed through a 5-hydroxy-Δ²-pyrazoline intermediate, which then dehydrates to form the aromatic pyrazole. researchgate.net However, detailed studies have revealed that the dehydration of dihydroxypyrazolidine intermediates may be the kinetic control point that determines the final ratio of regioisomers. researchgate.net Understanding these intricate details helps in designing reaction conditions that push the equilibrium towards the desired isomer, thereby optimizing the synthetic pathway. Recent studies have also highlighted the role of Al(OTf)₃ as a catalyst in cascade reactions involving [3+2] cycloadditions to form 4-substituted pyrazoles, where kinetic studies helped elucidate a plausible mechanism. mdpi.com

Emerging and Alternative Synthetic Strategies

Research into the synthesis of pyrazoles continues to evolve, with new methods being developed to improve efficiency, safety, and functional group tolerance.

Employment of Triazenylpyrazoles as Azide Sources

A novel and advantageous strategy for synthesizing azidopyrazoles involves the use of triazenylpyrazoles as stable precursors. beilstein-journals.orgresearchgate.net Triazenes can be considered as protected diazonium salts and serve as effective azide sources. beilstein-journals.org This method is particularly useful as it allows for the facile N-functionalization of the pyrazole ring before the introduction of the azide group, a sequence that can be challenging with other methods. researchgate.net

The synthesis route involves preparing a 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole precursor from the corresponding aminopyrazole. researchgate.net This triazene-protected pyrazole can then be functionalized, for example, by N-alkylation. The crucial step is the subsequent cleavage of the triazene (B1217601) group to form the corresponding azidopyrazole. researchgate.net This cleavage has been successfully demonstrated, providing a viable route to compounds like ethyl 3-azido-1H-pyrazole-4-carboxylate. researchgate.net A significant advantage of this approach is the potential for a one-pot strategy that avoids the isolation of potentially hazardous and unstable azide intermediates. researchgate.net

| Precursor | Reagents/Conditions for Cleavage | Product | Yield | Reference |

| N-functionalized triazenylpyrazole | Acidic conditions | N-functionalized azidopyrazole | 37% (over multiple steps) | beilstein-journals.org |

Photochemical Routes to Azidopyrazole Systems (Demonstrated for Analogs)

Photochemical synthesis represents a modern, green chemistry approach that often proceeds without the need for reagents, relying on light to initiate reactions. worktribe.com While direct photochemical synthesis of ethyl 5-azido-1H-pyrazole-4-carboxylate is not widely reported, analogous systems demonstrate the feasibility of this strategy for heterocyclic synthesis.

A notable example is the photochemical conversion of tetrazoles into pyrazolines. worktribe.comresearchgate.net This reagent-free "photo-click" strategy uses UV light to generate highly reactive nitrile imine dipoles in situ from tetrazole precursors. worktribe.com These intermediates are then trapped by various dipolarophiles (like alkenes) in a [3+2] cycloaddition reaction to yield pyrazolines with high chemical efficiency. worktribe.com Pyrazolines are close analogs and often precursors to pyrazoles, which can be obtained through a subsequent oxidation step.

The use of continuous flow chemistry in these photochemical reactions further enhances their safety and scalability, allowing for the generation of multi-gram quantities of product efficiently. researchgate.netthieme.de This approach avoids the direct handling of potentially unstable intermediates and minimizes waste, highlighting the potential of photochemistry for the future synthesis of complex heterocyclic systems like azidopyrazoles. worktribe.com

Reactivity and Mechanistic Investigations of the Azido Pyrazole System

Reactivity of the Azido (B1232118) Group

The azide (B81097) functionality is a cornerstone of the reactivity of ethyl 5-azido-1H-pyrazole-4-carboxylate, primarily through its ability to undergo decomposition to form a nitrene intermediate. This process can be initiated by either thermal or photochemical means.

The decomposition of azides, including aromatic and heteroaromatic azides like 5-azidopyrazoles, is a well-documented process initiated by heat or light. rsc.orgrsc.orgresearchgate.net This reaction proceeds with the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that leads to the formation of a highly reactive nitrene intermediate. nih.govpreprints.org

Thermal Decomposition: Studies on 5-azidopyrazoles reveal that they exhibit high rates of thermal decomposition compared to simpler azidobenzenes. rsc.orgrsc.org This enhanced reactivity is attributed to electrostatic stabilization within a charge-separated transition state. The pyrazole (B372694) ring's electronic characteristics facilitate this stabilization, accelerating the loss of nitrogen. rsc.org The decomposition of related azidopyridines has been shown to be a first-order kinetic process, with the initial, rate-limiting step being the cleavage of the N-N₂ bond to release molecular nitrogen. researchgate.net The stability and decomposition temperature can be influenced by substituents on the heterocyclic ring. rsc.orgmdpi.com

Photochemical Decomposition: Photolysis offers an alternative pathway for generating the nitrene intermediate, often under milder conditions than thermolysis. nih.gov Irradiation with UV light can induce the cleavage of the tetrazole ring in related nitrogen-rich heterocycles, leading to the elimination of molecular nitrogen and the formation of various products depending on the molecular structure and reaction environment. nih.gov For 5-azidopyrazoles, this method provides a controlled way to generate the corresponding pyrazolyl nitrene.

The primary products of these decomposition pathways are dictated by the subsequent reactions of the transient nitrene intermediate.

Table 1: General Decomposition Pathways of Aromatic Azides

| Initiation Method | Key Intermediate | Primary Byproduct | General Outcome |

| Thermolysis (Heat) | Nitrene | Dinitrogen (N₂) | Rearrangement, cyclization, or insertion products |

| Photolysis (Light) | Nitrene | Dinitrogen (N₂) | Rearrangement, cyclization, or insertion products |

The extrusion of N₂ from ethyl 5-azido-1H-pyrazole-4-carboxylate generates the corresponding ethyl 5-nitreno-1H-pyrazole-4-carboxylate. Nitrenes are electron-deficient, highly reactive species that can exist in either a singlet or triplet state, although the singlet state is often the initially formed, albeit short-lived, intermediate capable of fast intramolecular reactions. nih.gov

The reactivity of this pyrazolyl nitrene is diverse. In one documented case involving a substituted 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, the thermally generated nitrene undergoes an unusual transformation. Instead of the expected intramolecular cyclization to form a furoxan ring, the reaction leads to a remote C-H functionalization and a concomitant reduction of the nitrene to an amino group. nih.govpreprints.org This complex cascade is believed to proceed through the pyrazole ring opening and recyclization. nih.govpreprints.org

Potential reaction pathways for a pyrazolyl nitrene include:

Intramolecular Cyclization: The nitrene can attack a neighboring group, leading to the formation of fused ring systems.

Rearrangement: The pyrazole ring itself can undergo fragmentation or expansion.

Intermolecular Reactions: In the presence of other reagents, the nitrene can undergo insertion or addition reactions.

The specific pathway taken by the pyrazolyl nitrene derived from ethyl 5-azido-1H-pyrazole-4-carboxylate would depend on the reaction conditions and the presence of other functional groups or trapping agents.

Cycloaddition Reactions of the Azide Moiety

The azide group is an archetypal 1,3-dipole, making it an excellent participant in [3+2] cycloaddition reactions. This reactivity is a cornerstone of "click chemistry" and provides a powerful tool for molecular construction. youtube.com

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, renowned for its reliability, specificity, and mild reaction conditions. nih.govmdpi.com This reaction joins an azide, such as ethyl 5-azido-1H-pyrazole-4-carboxylate, with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.gov

The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate). nih.gov The presence of a ligand can further accelerate the reaction. nih.gov The CuAAC reaction is exceptionally versatile and has been widely used in bioconjugation, drug discovery, and materials science. mdpi.comnih.gov The resulting triazole ring is highly stable and aromatic, acting as a robust linker between molecular fragments. youtube.com

Table 2: Key Features of the CuAAC Reaction

| Feature | Description |

| Reactants | Organic Azide + Terminal Alkyne |

| Catalyst | Copper(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | High (exclusively 1,4-isomer) |

| Conditions | Mild, often in aqueous or organic solvents |

| Key Advantage | High efficiency, broad functional group tolerance, simple procedure |

Beyond the well-known CuAAC with alkynes, the azide group can participate in [3+2] cycloadditions with other unsaturated partners (dipolarophiles), most notably alkenes, to form five-membered heterocyclic rings. nih.gov

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, conducted without a metal catalyst, typically requires higher temperatures and often results in a mixture of 1,4- and 1,5-triazole regioisomers. nih.gov

When reacting with alkenes, azides can form triazoline rings. These reactions can be promoted thermally or photochemically. nih.gov The reactivity and regioselectivity of these cycloadditions are governed by the electronic properties of both the azide and the alkene. Electron-deficient alkenes are often used to accelerate the reaction. nih.gov These cycloaddition strategies provide access to a wide variety of pyrazoline and pyrazole derivatives, which are important scaffolds in medicinal chemistry. nih.govresearchgate.net

In-Depth Mechanistic Elucidation of Reactions

Decomposition: The thermal decomposition of 5-azidopyrazoles is understood to proceed through a transition state that involves significant charge separation. rsc.org The mechanism begins with the cleavage of the inner N-N bond of the azide, leading to the concerted or stepwise elimination of N₂ and the formation of a singlet nitrene. researchgate.netnih.gov Computational studies on related systems suggest that this nitrene intermediate can then undergo various transformations, including complex intramolecular rearrangements that may involve ring-opening of the pyrazole itself. nih.govpreprints.org

CuAAC: The mechanism of the copper-catalyzed reaction is distinct from the uncatalyzed thermal cycloaddition. It is believed to involve the formation of a copper(I) acetylide intermediate. This intermediate then coordinates with the azide, followed by a cyclization step and subsequent protonolysis to release the triazole product and regenerate the copper catalyst. nih.gov The involvement of the copper catalyst drastically lowers the activation energy compared to the thermal reaction and strictly controls the regiochemical outcome to favor the 1,4-isomer. nih.gov The addition of a carboxylic acid has been shown to promote the catalytic cycle, particularly the protonation step that releases the final product. researchgate.net

Transformations of Other Functional Groups within the Structure

The ethyl carboxylate group at the C4 position of the pyrazole ring is susceptible to common ester transformations. It can be hydrolyzed to the corresponding pyrazole-4-carboxylic acid under either acidic or basic (saponification) conditions. researchgate.net This carboxylic acid serves as a versatile intermediate for further derivatization.

The acid can be converted to an acid chloride, which is a highly reactive species. researchgate.net This acyl chloride can then be treated with various nucleophiles, such as alcohols or amines, to yield a wide range of new esters or amides, respectively. researchgate.net Alternatively, the carboxylic acid can be directly coupled with amines to form amides using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). acs.org

The pyrazole ring is an aromatic heterocycle with distinct reactivity patterns. In general, electrophilic aromatic substitution occurs preferentially at the C4 position. nih.govresearchgate.net However, in ethyl 5-azido-1H-pyrazole-4-carboxylate, this position is already substituted by the carboxylate group, thus blocking this pathway.

Positions C3 and C5 are generally deactivated towards electrophiles due to the electron-withdrawing effect of the adjacent pyridine-like nitrogen atom. researchgate.net The presence of two electron-withdrawing groups (azido at C5 and carboxylate at C4) further deactivates the ring, making electrophilic substitution highly unlikely.

Conversely, positions C3 and C5 are the preferred sites for nucleophilic attack. nih.govchim.it The azido group at C5 could potentially function as a leaving group in a nucleophilic aromatic substitution reaction, although this would likely require harsh conditions or specific activation. More common substitution reactions on the pyrazole ring itself include N-alkylation of the unsubstituted pyrrole-like nitrogen at the N1 position. researchgate.net Halogenation, for example, bromination using N-bromosuccinimide (NBS), can occur at available carbon positions on the ring, though in the target compound, all ring carbons are substituted. encyclopedia.pub

Synthetic Utility As a Building Block in Complex Heterocyclic Architectures

Construction of Triazole-Pyrazole Hybrid Systems

The most prominent application of ethyl 5-azido-1H-pyrazole-4-carboxylate is in the synthesis of triazole-pyrazole hybrid molecules. These scaffolds are of significant interest in medicinal chemistry. The primary route to these hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which facilitates the efficient and regioselective formation of a 1,2,3-triazole ring.

The reaction involves the [3+2] cycloaddition of the azide (B81097) group of the pyrazole (B372694) with a terminal alkyne in the presence of a copper(I) catalyst. Research has demonstrated that a library of over 50 triazole-pyrazole products can be synthesized with yields ranging from 28% to quantitative. researchgate.netmdpi.com Studies have shown that the efficiency of the cycloaddition can be influenced by substitution on the pyrazole ring. For instance, reactions involving NH-unsubstituted pyrazoles, such as ethyl 5-azido-1H-pyrazole-4-carboxylate, sometimes result in lower yields compared to their N-substituted counterparts. researchgate.netmdpi.com The reaction of ethyl 3-azido-1H-pyrazole-4-carboxylate with phenylacetylene (B144264) gave the triazole product in a 28% yield, whereas N-substituted derivatives resulted in yields of over 90% with the same alkyne. researchgate.netmdpi.com

The electronic nature of the alkyne partner also plays a role, with electron-poor, electron-rich, and sterically demanding alkynes all capable of providing high product yields depending on the specific pyrazole substrate. researchgate.net This adaptability makes the CuAAC reaction a powerful tool for generating molecular diversity.

Table 1: Examples of Triazole-Pyrazole Hybrid Synthesis via CuAAC This table is representative and based on findings from analogous pyrazolyl azides.

| Pyrazole Azide Precursor | Alkyne Partner | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Ethyl 3-azido-1H-pyrazole-4-carboxylate | Phenylacetylene | Ethyl 5-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate | 28% | researchgate.netmdpi.com |

| N-Substituted Pyrazolyl Azide | Phenylacetylene | N-Substituted Triazole-Pyrazole Hybrid | >90% | researchgate.netmdpi.com |

Synthesis of Fused Pyrazole Heterocycles

Ethyl 5-azido-1H-pyrazole-4-carboxylate serves as a valuable starting material for the synthesis of more complex fused heterocyclic systems. While direct cyclization of the azide is one possible route, it often functions as a precursor to other reactive functionalities that facilitate the construction of fused rings like pyrazoloazines, pyrazolopyrimidines, and pyrrolopyrazoles.

Pyrazolo[3,4-d]pyrimidines are purine (B94841) analogs of significant pharmacological importance. The synthesis of these fused systems typically begins with ethyl 5-amino-1H-pyrazole-4-carboxylate, which is the direct precursor to the 5-azido derivative. The amino-pyrazole can be readily cyclized with various one-carbon synthons. For example, reaction with formamide (B127407) yields 4-hydroxy-pyrazolo[3,4-d]pyrimidine, while reaction with urea (B33335) or thiourea (B124793) leads to the formation of pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-diones or their thioxo-analogs, respectively.

While direct conversion from ethyl 5-azido-1H-pyrazole-4-carboxylate to these fused systems is not the most common route, the azide can be reduced back to the crucial 5-amino group, thus serving as a stable precursor or a protected form of the amine. This indirect pathway underscores the utility of the azido-pyrazole in synthetic strategies that require the late-stage introduction or unmasking of the amino functionality for subsequent cyclization reactions.

The synthesis of pyrrole (B145914) rings fused to a pyrazole core, creating pyrrolopyrazole scaffolds, can be envisioned through the chemistry of vinyl azides. Although not explicitly documented for ethyl 5-azido-1H-pyrazole-4-carboxylate, a well-established reaction known as the Hemetsberger indole (B1671886) synthesis provides a template for this transformation. The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester (a vinyl azide), which cyclizes via a nitrene intermediate to form an indole-2-carboxylic ester. mdpi.com

By analogy, a pyrazolyl vinyl azide could undergo a similar denitrogenative cyclization. This would involve an initial condensation of a pyrazole-5-carbaldehyde (derived from the title compound) with an α-azido ester to form the corresponding pyrazolyl vinyl azide. Subsequent thermolysis would be expected to induce nitrogen loss and cyclization to form a pyrrolo[3,2-d]pyrazole system. This proposed pathway highlights the potential of the pyrazole azide scaffold to be elaborated into vinyl azides, which are versatile precursors for constructing fused five-membered rings through nitrene-mediated cyclizations. nih.gov

Participation in Cascade and Multi-Component Reaction Sequences

The azide functionality in ethyl 5-azido-1H-pyrazole-4-carboxylate is capable of initiating complex cascade or multi-component reactions (MCRs), leading to the rapid assembly of intricate molecular architectures. The azide can act as a masked reactive species, participating in transformations beyond simple cycloadditions.

For instance, studies on related 5-azidopyrazoles have revealed unexpected rearrangements. The reaction of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole in various acids leads to a cascade involving the presumed formation of a pyrazole nitrene, which undergoes rearrangement and subsequent reactions to yield complex products, demonstrating a formal C-H acetoxylation and azide-to-amine conversion without external oxidants or reductants. mdpi.com Furthermore, a cascade reaction involving allylic azides and vinyl sulfones has been shown to directly generate dihydro-pyrrolo-pyrazole heterocycles. prepchem.com These examples showcase the potential of the azido (B1232118) group to trigger complex reaction cascades, suggesting that ethyl 5-azido-1H-pyrazole-4-carboxylate could be a valuable substrate for discovering novel transformations and building complex heterocyclic libraries.

In the context of MCRs, the azide group is a classic 1,3-dipole for cycloaddition reactions, which can be integrated into a one-pot sequence. While many MCRs for building pyrazole-fused systems utilize the corresponding 5-aminopyrazole precursor, the azide offers a distinct reactive handle for orthogonal reaction strategies, particularly in the synthesis of scaffolds containing both a pyrazole and a triazole ring system.

Contributions to the Synthesis of Diverse Nitrogen-Containing Heterocyclic Scaffolds

Ethyl 5-azido-1H-pyrazole-4-carboxylate is a versatile building block that provides access to a wide range of nitrogen-containing heterocycles. Its synthetic utility stems from the diverse reactivity of the azide group.

Key contributions include:

Triazoles: As detailed previously, it is an excellent precursor for 1,2,3-triazoles via CuAAC, enabling the creation of elaborate bi-heterocyclic systems. researchgate.netmdpi.com

Fused Pyrimidines and Azines: It serves as a stable precursor to the corresponding 5-aminopyrazole, a key intermediate for synthesizing fused systems like pyrazolo[3,4-d]pyrimidines.

Fused Pyrroles: Through its potential conversion to vinyl azides, it offers a hypothetical route to pyrrolopyrazole frameworks via Hemetsberger-type cyclizations. mdpi.comnih.gov

Complex Scaffolds from Cascade Reactions: The azide's ability to generate highly reactive nitrene intermediates or participate in unexpected rearrangements makes it a candidate for developing novel cascade reactions to access unique and complex heterocyclic structures. mdpi.comprepchem.com

The strategic placement of the azide and ester functionalities on the pyrazole core allows for sequential and site-selective modifications, making it a valuable platform for generating diverse molecular libraries for various applications, including drug discovery and materials science.

Adaptability for Solid-Phase Synthetic Methodologies

The robust nature of the reactions involving ethyl 5-azido-1H-pyrazole-4-carboxylate, particularly the CuAAC, makes it well-suited for solid-phase organic synthesis (SPOS). SPOS offers significant advantages for library synthesis, including simplified purification and the potential for automation.

The compatibility of the triazole-pyrazole synthesis with solid-phase methodologies has been demonstrated. In one approach, a pyrazolyl amine precursor was immobilized on a benzylamine (B48309) resin. researchgate.net The immobilized amine was then converted to the corresponding azide on the solid support. Subsequent CuAAC reaction with an alkyne in the solution phase proceeded efficiently, and the final triazole-pyrazole hybrid product was cleaved from the resin. This successful transfer of the synthetic route to a solid-phase methodology underscores the adaptability and utility of pyrazolyl azides in high-throughput chemistry and the generation of large compound libraries for screening purposes. researchgate.net

Application in the Construction of Bioactive Molecule Frameworks

Ethyl 5-azido-1H-pyrazole-4-carboxylate serves as a pivotal and versatile building block in the synthesis of complex heterocyclic architectures, many of which form the core frameworks of bioactive molecules. Its synthetic utility is primarily derived from the reactivity of the azide moiety, which can be readily transformed into other functional groups, particularly an amine, or can participate directly in cyclization reactions. This versatility allows for the construction of a variety of fused pyrazole systems that are of significant interest in medicinal chemistry.

The most prominent application of ethyl 5-azido-1H-pyrazole-4-carboxylate is as a stable and reliable precursor to ethyl 5-amino-1H-pyrazole-4-carboxylate. The simple and high-yielding reduction of the azide group provides access to the corresponding 5-aminopyrazole, a widely utilized intermediate for the annelation of additional heterocyclic rings onto the pyrazole core. nih.govnih.gov These resulting fused systems are often bioisosteres of endogenous purines, leading to their investigation as inhibitors of enzymes involved in purine metabolism or signaling. researchgate.netclockss.org

Synthesis of Pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazines

The pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazine scaffold is a well-recognized purine isostere that has been extensively developed for potential therapeutic agents, particularly as kinase inhibitors. researchgate.net The synthesis of this framework frequently starts from ethyl 5-amino-1H-pyrazole-4-carboxylate (derived from the azido precursor). A common synthetic route involves the reaction of the 5-aminopyrazole with reagents that provide a C-N-C fragment for the construction of the triazine ring. clockss.org For instance, reaction with ethoxycarbonyl isocyanate can yield a pyrazole carbamate (B1207046) derivative, which upon treatment with a base like sodium ethoxide, undergoes intramolecular cyclization to form the pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazine-2,4-dione core. nih.gov This core can be further functionalized to produce a library of potentially bioactive compounds. researchgate.net

Synthesis of Pyrazolo[5,1-c] researchgate.netclockss.orgresearchgate.nettriazines

The isomeric pyrazolo[5,1-c] researchgate.netclockss.orgresearchgate.nettriazine framework is another important heterocyclic system with a broad spectrum of reported biological activities, including antimicrobial and anticancer properties. nih.gov The construction of this scaffold also heavily relies on the use of 5-aminopyrazole intermediates. A typical synthetic strategy involves the diazotization of the 5-amino group to form a diazonium salt. This reactive intermediate is then coupled with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686) or malononitrile. The resulting hydrazone undergoes spontaneous or acid-catalyzed intramolecular cyclization to afford the target 7-amino-6-ethoxycarbonylpyrazolo[5,1-c] researchgate.netclockss.orgresearchgate.nettriazine framework. nih.gov

Direct Use in Cycloaddition Reactions

Beyond its role as a precursor to aminopyrazoles, the azide functionality of ethyl 5-azido-1H-pyrazole-4-carboxylate can be utilized directly in cycloaddition reactions. unisi.it The azide can react with alkynes in a [3+2] cycloaddition (Huisgen cycloaddition) to form a 1,2,3-triazole ring. This reaction allows for the direct linkage of the pyrazole core to another heterocyclic system, leading to the formation of 5-(triazol-1-yl)pyrazole derivatives. This approach provides a straightforward method for creating complex, nitrogen-rich molecular frameworks. unisi.it

The following table summarizes the synthetic utility of ethyl 5-azido-1H-pyrazole-4-carboxylate in constructing key bioactive heterocyclic frameworks.

| Starting Material | Key Intermediate | Typical Reagents/Conditions | Resulting Framework | Biological Significance | Reference |

|---|---|---|---|---|---|

| Ethyl 5-azido-1H-pyrazole-4-carboxylate | Ethyl 5-amino-1H-pyrazole-4-carboxylate | 1. Reduction (e.g., H₂, Pd/C) 2. Ethoxycarbonyl isocyanate 3. Base-catalyzed cyclization (e.g., NaOEt) | Pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazine | Purine isosteres, kinase inhibitors, anticancer agents | nih.govresearchgate.net |

| Ethyl 5-azido-1H-pyrazole-4-carboxylate | Ethyl 5-amino-1H-pyrazole-4-carboxylate | 1. Reduction 2. Diazotization (NaNO₂, HCl) 3. Coupling with active methylene compounds (e.g., ethyl cyanoacetate) followed by cyclization | Pyrazolo[5,1-c] researchgate.netclockss.orgresearchgate.nettriazine | Antimicrobial, anticancer, RNA polymerase inhibitors | nih.gov |

| Ethyl 5-azido-1H-pyrazole-4-carboxylate | (Directly used) | Alkynes (e.g., terminal alkynes) via [3+2] cycloaddition | 5-(1,2,3-Triazol-1-yl)-1H-pyrazole | Construction of complex nitrogen-rich heterocyclic systems | unisi.it |

Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. For ethyl 5-azido-1H-pyrazole-4-carboxylate, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon skeletons, respectively.

¹H NMR spectroscopy provides precise information about the number, connectivity, and chemical environment of protons within a molecule. In the case of ethyl 5-azido-1H-pyrazole-4-carboxylate, the spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the ethyl group of the carboxylate, and the N-H proton of the pyrazole.

The ethyl group will present a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are deshielded and are expected to appear as a quartet at approximately δ 4.0-4.5 ppm, due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) will resonate further upfield as a triplet around δ 1.2-1.5 ppm. The proton attached to the carbon of the pyrazole ring (C3-H) is anticipated to appear as a singlet in the aromatic region, typically between δ 7.5 and 8.5 ppm. The chemical shift of this proton is influenced by the electron-withdrawing nature of both the azide (B81097) and the carboxylate groups. The N-H proton of the pyrazole ring is expected to be a broad singlet at a downfield chemical shift, often above δ 10 ppm, and its position can be sensitive to solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (ethyl) | 1.2-1.5 | Triplet |

| -CH₂- (ethyl) | 4.0-4.5 | Quartet |

| C3-H (pyrazole) | 7.5-8.5 | Singlet |

| N-H (pyrazole) | >10 | Broad Singlet |

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. Each unique carbon atom in ethyl 5-azido-1H-pyrazole-4-carboxylate will give rise to a distinct signal. The carbonyl carbon of the ethyl carboxylate group is the most deshielded and is expected to resonate in the range of δ 160-170 ppm. The carbons of the pyrazole ring (C3, C4, and C5) will have chemical shifts influenced by the attached functional groups. The C5 carbon, bearing the azido (B1232118) group, is expected to be significantly deshielded. The C4 carbon, attached to the carboxylate group, will also be downfield, while the C3 carbon will appear at a chemical shift typical for pyrazole ring carbons. The methylene and methyl carbons of the ethyl group will appear upfield, with the methylene carbon (-CH₂-) around δ 60-65 ppm and the methyl carbon (-CH₃) at approximately δ 14-16 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (ethyl) | 14-16 |

| -CH₂- (ethyl) | 60-65 |

| C3 (pyrazole) | ~130-140 |

| C4 (pyrazole) | ~100-110 |

| C5 (pyrazole) | ~145-155 |

| C=O (carboxylate) | 160-170 |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for the definitive assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For ethyl 5-azido-1H-pyrazole-4-carboxylate, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. It would show correlations between the C3-H proton and the C3 carbon, the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the C3-H proton and the C4 and C5 carbons of the pyrazole ring, as well as the carbonyl carbon. The methylene protons of the ethyl group would show a correlation to the carbonyl carbon. These correlations are instrumental in piecing together the molecular puzzle and confirming the substitution pattern on the pyrazole ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of ethyl 5-azido-1H-pyrazole-4-carboxylate is characterized by several key absorption bands that correspond to the vibrations of its specific functional groups. The most prominent and diagnostic peak is the strong, sharp absorption due to the asymmetric stretching of the azide (-N₃) group, which typically appears in the region of 2100-2160 cm⁻¹. The presence of the ester functional group is confirmed by a strong absorption band for the carbonyl (C=O) stretch, expected around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester will also be visible in the 1200-1300 cm⁻¹ region. The N-H stretching vibration of the pyrazole ring is expected to produce a broad band in the range of 3100-3300 cm⁻¹. C-H stretching vibrations of the pyrazole ring and the ethyl group will appear around 2900-3100 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100-2160 | Strong, Sharp |

| Carbonyl (C=O) | Stretch | 1700-1730 | Strong |

| N-H (pyrazole) | Stretch | 3100-3300 | Broad, Medium |

| C-O (ester) | Stretch | 1200-1300 | Strong |

| C-H (aromatic/aliphatic) | Stretch | 2900-3100 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For ethyl 5-azido-1H-pyrazole-4-carboxylate, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound.

The fragmentation pattern provides valuable structural information. A common fragmentation pathway for organic azides is the loss of a molecule of nitrogen (N₂), resulting in a prominent [M-28]⁺ peak. For the ethyl ester, fragmentation often involves the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give an [M-45]⁺ peak, or the loss of an ethyl radical (-CH₂CH₃, 29 Da) to give an [M-29]⁺ peak. The pyrazole ring itself can also undergo characteristic fragmentation. The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition, further confirming the molecular formula.

| Ion | m/z | Identity |

|---|---|---|

| [M]⁺ | - | Molecular Ion |

| [M-28]⁺ | - | Loss of N₂ |

| [M-29]⁺ | - | Loss of -CH₂CH₃ |

| [M-45]⁺ | - | Loss of -OCH₂CH₃ |

Computational Studies and Theoretical Insights into Ethyl 5 Azido 1h Pyrazole 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a cornerstone for investigating the electronic structure and energetic properties of molecules. These methods allow for a detailed exploration of the fundamental characteristics of ethyl 5-azido-1H-pyrazole-4-carboxylate at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For ethyl 5-azido-1H-pyrazole-4-carboxylate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining the most stable three-dimensional arrangement of its atoms—its optimized geometry. amasya.edu.trnih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netnih.gov

The electronic properties derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. mdpi.com A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. The distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack.

Illustrative Optimized Geometrical Parameters:

While specific experimental data for ethyl 5-azido-1H-pyrazole-4-carboxylate is not available, DFT calculations would yield precise geometric parameters. The following table presents hypothetical, yet realistic, bond lengths and angles for the pyrazole (B372694) core and its substituents, based on known values for similar structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.37 Å | |

| C5-N(azido) | 1.40 Å | |

| N(azido)-N(azido) | 1.25 Å | |

| N(azido)-N(azido) | 1.15 Å | |

| Bond Angle | C5-N1-N2 | 112° |

| N1-N2-C3 | 105° | |

| N2-C3-C4 | 111° | |

| C3-C4-C5 | 106° | |

| C4-C5-N1 | 106° |

Note: These values are illustrative and represent typical parameters for pyrazole and azido (B1232118) functional groups.

Investigation of Tautomerism and Conformational Isomerism

Ethyl 5-azido-1H-pyrazole-4-carboxylate can exist in different tautomeric forms due to the migration of a proton. The primary tautomers of interest are the 1H- and 2H-forms of the pyrazole ring. DFT calculations are essential for determining the relative stabilities of these tautomers by computing their Gibbs free energies. researchgate.netnih.gov The solvent environment can significantly influence tautomeric equilibrium, a factor that can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). mdpi.com

Hypothetical Relative Energies of Tautomers:

The relative stability of the 1H- and 2H-tautomers is influenced by the electronic nature of the substituents. For a 5-azido substituted pyrazole, it is plausible that the 1H-tautomer is more stable.

| Tautomer | Relative Gibbs Free Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (in Water, kcal/mol) |

| 1H-form | 0.00 (Reference) | 0.00 (Reference) |

| 2H-form | +2.5 | +1.8 |

Note: This data is hypothetical and serves to illustrate the expected outcome of DFT calculations on tautomeric stability.

Prediction of Reactivity and Energy Barriers for Transformations

The azido group is known for its unique reactivity, often undergoing thermal or photochemical decomposition to form a highly reactive nitrene intermediate, with the concomitant loss of dinitrogen. researchgate.net DFT can be employed to model the reaction pathway of this decomposition. By locating the transition state structure, the activation energy for the transformation can be calculated, providing a quantitative measure of the compound's thermal stability. researchgate.netresearchgate.netnih.gov

Furthermore, the azido group can participate in [3+2] cycloaddition reactions, a cornerstone of "click chemistry." nih.gov Theoretical calculations can predict the energy barriers for such reactions with various alkynes or alkenes, helping to understand the compound's potential as a synthetic building block. The influence of substituents on the pyrazole ring on the reactivity of the azido group can also be systematically investigated.

Elucidation of Complex Mechanistic Pathways

Beyond simple transformations, DFT is a powerful tool for unraveling more complex reaction mechanisms. For instance, the azido group can exist in equilibrium with a fused tetrazole ring, a phenomenon known as azido-tetrazole tautomerism. mdpi.comnih.govacs.orgacs.org Computational studies can map out the potential energy surface for this isomerization, identifying the transition state and any intermediates involved. nih.gov This provides a detailed picture of the reaction mechanism and the factors that favor one isomer over the other, such as solvent polarity and temperature. mdpi.com Such insights are crucial for predicting the chemical behavior of ethyl 5-azido-1H-pyrazole-4-carboxylate under various conditions.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This approach is particularly useful for understanding intermolecular interactions and the behavior of molecules in solution. eurasianjournals.commdpi.comnih.gov

Assessment of Solvent Interactions and Potential Aggregation Behavior

MD simulations can be used to study how molecules of ethyl 5-azido-1H-pyrazole-4-carboxylate interact with different solvent molecules, such as water or organic solvents. researchgate.netrsc.org By analyzing the radial distribution functions, one can determine the solvation shell structure and identify specific interactions, like hydrogen bonding between the solvent and the carboxylate or pyrazole nitrogen atoms. researchgate.net

Furthermore, MD simulations are well-suited to investigate the propensity of a molecule to self-associate or aggregate in solution. researchgate.netresearchgate.netnih.gov By simulating a system with multiple solute molecules, one can observe whether they tend to form clusters. mdpi.comnih.gov The analysis of these simulations can reveal the driving forces for aggregation, such as π-π stacking between pyrazole rings or hydrophobic interactions. Understanding aggregation behavior is critical in many applications, from materials science to drug design.

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules. These theoretical calculations provide valuable insights into the electronic structure and vibrational modes of a compound, which can be correlated with experimental spectra for detailed interpretation. For ethyl 5-azido-1H-pyrazole-4-carboxylate, theoretical predictions of NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions are crucial for its structural elucidation and for understanding the influence of the azido and carboxylate substituents on the pyrazole ring.

While direct computational studies specifically detailing the theoretical spectroscopic parameters for ethyl 5-azido-1H-pyrazole-4-carboxylate are not extensively available in the public domain, the principles of such analyses can be understood from studies on analogous pyrazole structures. Computational investigations on similar pyrazole derivatives have demonstrated a strong correlation between theoretically predicted and experimentally observed spectroscopic data. These studies typically employ DFT methods, such as B3LYP, in conjunction with various basis sets to optimize the molecular geometry and calculate spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of 1H and 13C NMR chemical shifts are instrumental in assigning the signals observed in experimental spectra. The calculations provide a predicted chemical shift for each nucleus in the molecule, which can then be compared to the experimental data. Discrepancies between calculated and experimental values can often be attributed to solvent effects and intermolecular interactions not accounted for in the gas-phase theoretical models.

Infrared (IR) Spectroscopy:

Theoretical vibrational analysis predicts the frequencies and intensities of the fundamental vibrational modes of the molecule. These calculated frequencies correspond to specific bond stretching, bending, and torsional motions. By comparing the theoretical IR spectrum with the experimental one, each absorption band can be assigned to a particular vibrational mode, facilitating a detailed understanding of the molecule's structural dynamics. For ethyl 5-azido-1H-pyrazole-4-carboxylate, key vibrational modes would include the N-H stretch of the pyrazole ring, the C=O stretch of the ethyl ester, and the characteristic asymmetric and symmetric stretches of the azido group.

UV-Visible (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted electronic transitions can be assigned to specific molecular orbitals, providing insight into the nature of the electronic excitations within the molecule.

The following tables present a hypothetical representation of the kind of data that would be generated from such computational studies on ethyl 5-azido-1H-pyrazole-4-carboxylate, based on typical values and assignments for similar heterocyclic compounds.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (ppm) for Ethyl 5-azido-1H-pyrazole-4-carboxylate

| Atom Number | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

| C3-H | 7.8 - 8.2 | - |

| N1-H | 12.0 - 13.5 | - |

| Ethyl CH2 | 4.2 - 4.5 | 60.0 - 62.0 |

| Ethyl CH3 | 1.2 - 1.5 | 14.0 - 15.0 |

| C3 | - | 135.0 - 138.0 |

| C4 | - | 105.0 - 108.0 |

| C5 | - | 140.0 - 145.0 |

| C=O | - | 160.0 - 165.0 |

Table 2: Predicted Major Vibrational Frequencies (cm-1) and Assignments for Ethyl 5-azido-1H-pyrazole-4-carboxylate

| Predicted Frequency (cm-1) | Vibrational Mode |

| ~3100 | N-H stretch (pyrazole) |

| ~2100 | Asymmetric N3 stretch |

| ~1700 | C=O stretch (ester) |

| ~1550 | C=N stretch (pyrazole ring) |

| ~1250 | Symmetric N3 stretch |

| ~1200 | C-O stretch (ester) |

Table 3: Predicted UV-Vis Absorption Wavelengths (λmax) and Electronic Transitions for Ethyl 5-azido-1H-pyrazole-4-carboxylate

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Electronic Transition) |

| 270 - 290 | > 0.1 | π → π |

| 230 - 250 | > 0.2 | π → π |

It is important to emphasize that the data presented in these tables are illustrative and would require specific computational studies on ethyl 5-azido-1H-pyrazole-4-carboxylate for validation. Such theoretical investigations, when combined with experimental results, provide a comprehensive understanding of the molecule's spectroscopic properties.

Emerging Research Directions and Future Perspectives

Development of Green and Sustainable Synthetic Approaches for Azidopyrazoles

The principles of green chemistry are increasingly influencing the synthesis of pyrazole (B372694) derivatives, aiming to reduce the environmental impact of chemical processes. researchgate.netmdpi.com Traditional synthetic routes often rely on harsh reaction conditions, toxic solvents, and hazardous reagents. researchgate.net Consequently, a significant research effort is now directed towards creating more sustainable and eco-friendly methodologies for the production of azidopyrazoles.

Key strategies in the development of greener synthetic pathways include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, ethanol (B145695), or deep eutectic solvents (DES) is a primary focus. researchgate.netnih.gov For instance, the synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been successfully achieved in an eco-friendly H2O/EtOH solvent system. nih.gov

Catalyst-Free and Solvent-Free Conditions: Researchers are exploring reactions that can proceed efficiently without the need for a catalyst or solvent, thereby minimizing waste and simplifying purification processes. mdpi.comresearchgate.net Microwave irradiation and ultrasonication are also being investigated as energy-efficient alternatives to conventional heating. researchgate.net

Development of Reusable Catalysts: The use of heterogeneous catalysts, such as nano-ZnO and magnetic nanoparticles, offers advantages like easy recovery and reusability, contributing to a more sustainable process. researchgate.netmdpi.com A novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, has demonstrated high efficiency in the synthesis of pyrazole derivatives under green conditions. nih.gov

The following table summarizes some of the green and sustainable approaches being explored for the synthesis of pyrazole derivatives, which are applicable to azidopyrazoles.

| Green Chemistry Approach | Description | Potential Benefits |

| Microwave Irradiation | Utilizes microwave energy to accelerate reactions. | Reduced reaction times, increased yields, and lower energy consumption. researchgate.net |

| Ultrasonication | Employs sound waves to induce cavitation and enhance reaction rates. | Milder reaction conditions and improved efficiency. researchgate.net |

| Aqueous Media | Uses water as a solvent, avoiding the use of toxic organic solvents. | Environmentally friendly and cost-effective. researchgate.net |

| Catalyst-Free Synthesis | Reactions proceed without the need for a catalyst. | Simplified reaction setup and purification, reduced waste. mdpi.com |

| Reusable Catalysts | Employs catalysts that can be easily separated and reused for multiple reaction cycles. | Cost savings and reduced environmental impact. nih.govmdpi.com |

Exploration of Novel Reactivity Modes and Applications of Azidopyrazoles

Azidopyrazoles, including ethyl 5-azido-1H-pyrazole-4-carboxylate, are versatile building blocks in organic synthesis due to the reactive nature of the azide (B81097) functional group. researchgate.net Current research is focused on uncovering new reaction pathways and expanding the applications of these compounds. The azide moiety can participate in various transformations, such as cycloadditions, reductions, and reactions with nucleophiles, leading to a diverse range of heterocyclic structures.

Recent studies have investigated the reactions of azidopyrazoles with primary amines and active methylene (B1212753) compounds, yielding novel derivatives with potential cytotoxic and antimicrobial activities. researchgate.net The pyrazole ring system itself is a well-established pharmacophore, and its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antifungal, antibacterial, and anticancer properties. researchgate.netnih.govnih.gov The exploration of new reactivity modes is expected to lead to the discovery of novel compounds with enhanced therapeutic potential.

Advanced In Situ Spectroscopic Monitoring for Reaction Mechanism Insight

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and ensuring the safe scale-up of chemical processes. In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for real-time monitoring of chemical reactions. mdpi.comrsc.org These methods allow researchers to track the concentration of reactants, intermediates, and products as the reaction progresses, providing valuable insights into the reaction kinetics and mechanism. mdpi.com

The application of in situ FTIR has been demonstrated in monitoring the formation of diazonium salts, which are structurally related to azides. mdpi.com This technology can be readily applied to the synthesis of azidopyrazoles to:

Determine the optimal reaction parameters.

Identify and characterize transient intermediates.

Ensure the complete consumption of potentially hazardous starting materials.

By providing a detailed picture of the reaction pathway, in situ spectroscopy facilitates the development of more efficient and robust synthetic protocols.

Integration of Flow Chemistry and Automation in Azidopyrazole Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of azidopyrazoles. mdpi.comresearchgate.net This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with potentially explosive intermediates like azides. mdpi.commaynoothuniversity.ie

The integration of automation with flow chemistry systems further enhances these benefits. syrris.comsoci.orgrsc.org Automated flow synthesis platforms can:

Rapidly screen and optimize reaction conditions. soci.org

Enable the on-demand synthesis of compound libraries for biological screening. syrris.com

Facilitate the seamless integration of reaction, work-up, and purification steps. durham.ac.uk

The use of flow chemistry has already been successfully applied to the synthesis of various pyrazole derivatives, significantly reducing reaction times and enabling safer scale-up. afinitica.comresearchgate.net The application of this technology to the synthesis of ethyl 5-azido-1H-pyrazole-4-carboxylate and other azidopyrazoles holds great promise for developing more efficient, scalable, and safer manufacturing processes. researchgate.net

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. mdpi.com |

| Safety | Potential for thermal runaway with exothermic reactions. | Enhanced safety due to small reaction volumes and superior heat transfer. mdpi.com |

| Scalability | Scale-up can be challenging and require re-optimization. | Straightforward scaling by running the system for longer periods. mdpi.com |